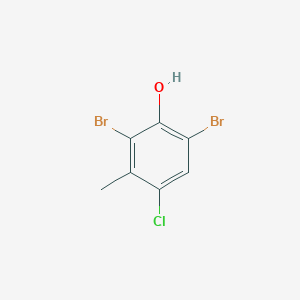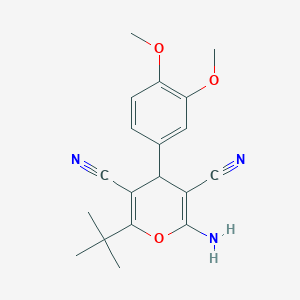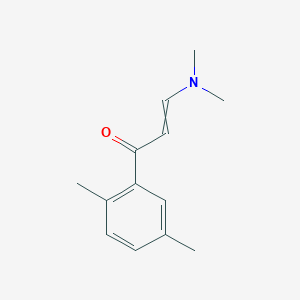![molecular formula C20H18BrClN2O3 B12458916 N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12458916.png)
N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide is a synthetic organic compound It is characterized by the presence of a bromo-chlorophenyl group and a complex bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide typically involves multi-step organic reactions. The starting materials might include 4-bromo-3-chloroaniline and a suitable cyclopropane derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of catalysts and continuous flow reactors might be employed to increase yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions might convert the bromo or chloro groups to hydrogen, or reduce the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, replacing the bromo or chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with proteins or enzymes, inhibiting their function or altering their activity. The molecular targets could include receptors, enzymes, or other proteins involved in cellular signaling pathways.
類似化合物との比較
Similar Compounds
N-(4-bromo-3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide: can be compared to other halogenated aromatic compounds with similar structures.
This compound: might be unique due to its specific bicyclic structure and the presence of both bromo and chloro substituents.
Uniqueness
The uniqueness of this compound lies in its complex structure, which could confer specific chemical reactivity and biological activity not seen in simpler analogs.
特性
分子式 |
C20H18BrClN2O3 |
|---|---|
分子量 |
449.7 g/mol |
IUPAC名 |
N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanamide |
InChI |
InChI=1S/C20H18BrClN2O3/c21-14-4-1-9(7-15(14)22)23-16(25)5-6-24-19(26)17-10-2-3-11(13-8-12(10)13)18(17)20(24)27/h1-4,7,10-13,17-18H,5-6,8H2,(H,23,25) |
InChIキー |
NAHDYRZAJDPAAA-UHFFFAOYSA-N |
正規SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCC(=O)NC5=CC(=C(C=C5)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-hydroxypyridin-2-yl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B12458847.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]-2-phenoxyacetamide](/img/structure/B12458849.png)


![2-bromo-4-tert-butyl-6-[(E)-(3,4-dimethylphenyl)diazenyl]phenol](/img/structure/B12458872.png)

![N-(furan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12458875.png)
![3-[(3,4-dimethoxyphenyl)methylidene]-5-(1H-indol-3-ylmethylidene)-1-methylpiperidin-4-one](/img/structure/B12458877.png)

![N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide;hydrochloride](/img/structure/B12458895.png)
![[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl][4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12458907.png)


![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B12458932.png)
